![molecular formula C10H9NO4 B14321845 7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate CAS No. 111068-02-1](/img/structure/B14321845.png)
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate is a heterocyclic compound with a molecular formula of C10H9NO4 and a molecular weight of 207.183 g/mol . This compound is known for its unique structure, which includes a furo[3,4-b]pyridine core, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate typically involves the reaction of nicotinic acid derivatives with acetic anhydride . The reaction conditions often include the use of a catalyst such as ytterbium(III) triflate and microwave-dielectric heating to increase the yield and reduce reaction time .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxo derivatives, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Methyl-1-oxido-5-oxofuro[3,4-b]pyridin-1-ium-7-yl acetate
- 7-Acetoxy-7-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine 1-oxide
Uniqueness
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate stands out due to its specific furo[3,4-b]pyridine core, which imparts unique chemical and biological properties . This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
111068-02-1 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(7-methyl-5-oxofuro[3,4-b]pyridin-7-yl) acetate |
InChI |
InChI=1S/C10H9NO4/c1-6(12)14-10(2)8-7(9(13)15-10)4-3-5-11-8/h3-5H,1-2H3 |
Clave InChI |
CSGQCPGDEVFYIU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(C2=C(C=CC=N2)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


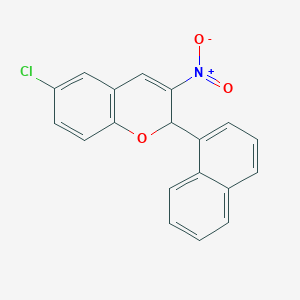
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
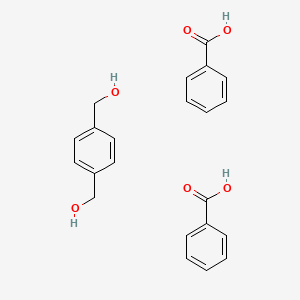
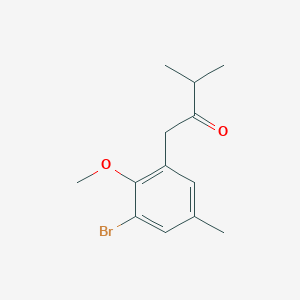

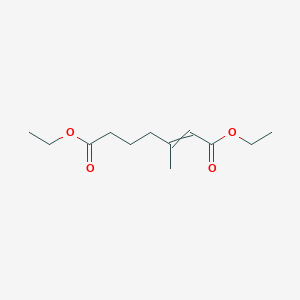
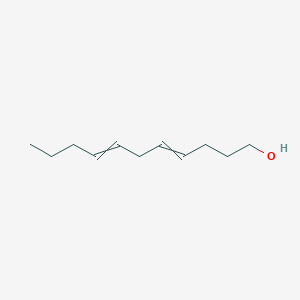
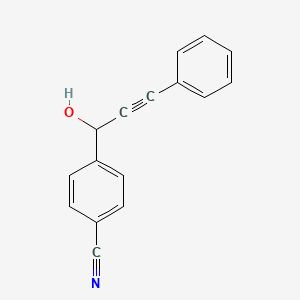
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
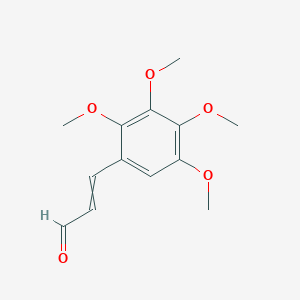
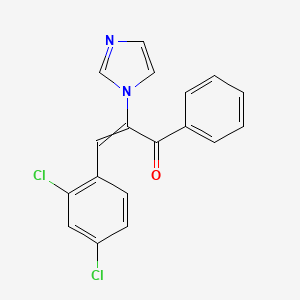
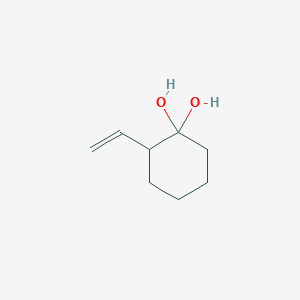
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
